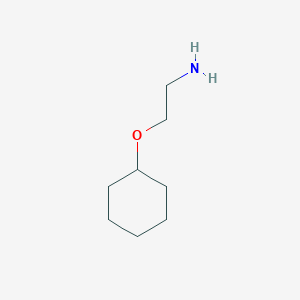

2-(Cyclohexyloxy)ethylamine

Übersicht

Beschreibung

2-(Cyclohexyloxy)ethylamine, also known as CHEA, is an organic compound with the molecular formula C10H21NO. It is a colorless liquid with a strong, fishy smell, similar to that of ammonia, due to its amine functional group .

Synthesis Analysis

The synthesis of 2-(Cyclohexyloxy)ethylamine has been developed starting from cyclohexanone via five chemical transformations . This work features an expeditious synthesis of 2-(Cyclohexyloxy)ethylamine in an integrated flow platform with in-line separation and without any intermediate purification .Molecular Structure Analysis

The molecular structure of 2-(Cyclohexyloxy)ethylamine comprises of a two-carbon alkyl group (ethyl) attached to an amine group, represented by a nitrogen atom . It contains total 27 bond(s); 10 non-H bond(s), 3 rotatable bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

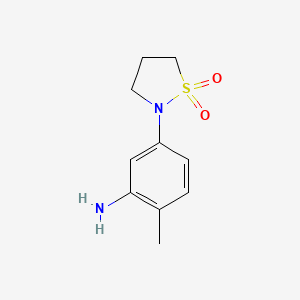

Amines, such as 2-(Cyclohexyloxy)ethylamine, are good nucleophiles and weak bases . They can react with sulfonyl groups to form sulfonamides under alkaline conditions to keep the amine nucleophilic .Physical And Chemical Properties Analysis

2-(Cyclohexyloxy)ethylamine is a colorless liquid with a strong, fishy smell, similar to that of ammonia, due to its amine functional group . It is miscible with virtually all solvents, and it has a boiling point of 16.6 degrees Celsius .Wissenschaftliche Forschungsanwendungen

- (2-Aminoethoxy)cyclohexane serves as a valuable research chemical. It can be purchased from Biosynth in high-quality form, both in standard pack sizes and bulk quantities . Researchers use it as a starting material for various synthetic pathways and investigations.

- Researchers have explored enantioselective crossed intramolecular [2+2] photocycloaddition reactions using chiral rhodium Lewis acid catalysts. These reactions involve tethered olefins approaching each other in a crossed fashion, leading to intriguing bridged skeletons. The synthesis of bridged cyclobutanes from 2-(alkenyloxy)cyclohex-2-enones demonstrates high enantioselectivity under visible light conditions .

- The [2+2] cycloaddition method is widely used for constructing cyclobutane rings. Specifically, it has been applied to the synthesis of natural products containing cyclobutane moieties. The regioselectivity and predictable outcomes make this method valuable in organic synthesis .

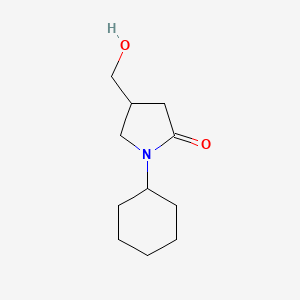

- 2-(1-Cyclohexenyl)ethylamine is an essential intermediate for morphinans, which are pharmacologically active compounds used as analgesics and antitussive agents. Researchers have developed a continuous flow synthesis starting from cyclohexanone, achieving high overall yield (up to 56%) without intermediate purification .

- The relative global 2H-content of natural plant products correlates with the primary hydrogen source (water) and the biosynthetic pathways. Understanding the 2H patterns provides insights into biosynthesis and metabolic pathways, including those involving cyclohexane derivatives .

Research Chemical and Development

Enantioselective Crossed Intramolecular [2+2] Photocycloaddition Reactions

Application of [2+2] Cycloaddition in Chemical Synthesis

Continuous Flow Synthesis of 2-(1-Cyclohexenyl)ethylamine

Systematics of 2H Patterns in Natural Compounds

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions of 2-(Cyclohexyloxy)ethylamine research could involve its use as an intermediate in the synthesis of other compounds. For example, it is an important intermediate to construct a series of morphinans, which are highly pharmacologically active chemicals and widely used as analgesic and antitussive agents in clinical treatment .

Eigenschaften

IUPAC Name |

2-cyclohexyloxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLYEIVTROYUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohexyloxy)ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B3038704.png)

![[5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol](/img/structure/B3038707.png)

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3038713.png)

![3-{[(4-Chlorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B3038714.png)

![1-(2,3-dichlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038715.png)

![1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038716.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3038718.png)

![7-Chloro-2,5-diphenyl-1,3-oxazolo[4,5-d]pyrimidine](/img/structure/B3038726.png)